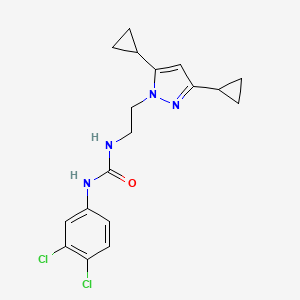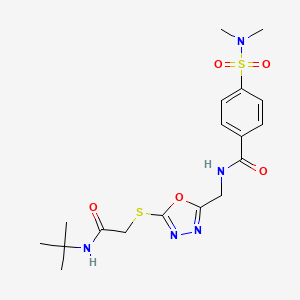![molecular formula C18H16N2O5 B2453211 Ethyl-4-{[3-(2,4-Dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoat CAS No. 1009770-20-0](/img/structure/B2453211.png)
Ethyl-4-{[3-(2,4-Dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoat
Übersicht
Beschreibung
The compound “ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is attached to a phenyl group that has two hydroxyl (-OH) groups, making it a dihydroxyphenyl group. This structure is further connected to a benzoate ester group through an ether linkage .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a dihydroxyphenyl group, and a benzoate ester group. These functional groups would likely confer specific chemical properties to the molecule, such as potential sites for further chemical reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. The hydroxyl groups on the phenyl ring could potentially undergo reactions typical of alcohols, such as esterification or ether formation. The pyrazole ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of multiple hydroxyl groups might increase its polarity and potentially its solubility in polar solvents. The aromatic rings could contribute to its UV-visible absorption spectrum .Wissenschaftliche Forschungsanwendungen
Flavonoid-Derivate
Diese Anwendungen unterstreichen die Vielseitigkeit und das Potenzial dieser Verbindung. Forscher entschlüsseln weiterhin ihre vielseitigen Eigenschaften, was sie zu einem spannenden Forschungsgebiet in der wissenschaftlichen Gemeinschaft macht . Wenn Sie weitere Informationen benötigen oder Fragen haben, zögern Sie bitte nicht, uns zu kontaktieren!
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of the compound “ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate” are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize and bind to its phenolic and pyrazole groups
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. The presence of the dihydroxyphenyl and pyrazole groups suggests potential hydrogen bonding and pi-pi stacking interactions with target proteins or enzymes . These interactions could alter the conformation or activity of the targets, leading to downstream effects.
Biochemical Pathways
Given the structural features of the compound, it may be involved in pathways related to oxidative stress, inflammation, or cellular signaling
Pharmacokinetics
The presence of the dihydroxyphenyl group could make it a substrate for glucuronidation or sulfation, common phase II metabolic reactions . These modifications could affect the compound’s distribution, metabolism, and excretion, impacting its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Depending on its targets and mode of action, it could potentially modulate cellular signaling, gene expression, or enzymatic activity
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s ionization state and thus its ability to interact with targets could be affected by pH. Similarly, temperature could influence the compound’s stability and its diffusion rate in the body .
Eigenschaften
IUPAC Name |
ethyl 4-[[5-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-2-24-18(23)11-3-6-13(7-4-11)25-16-10-19-20-17(16)14-8-5-12(21)9-15(14)22/h3-10,21-22H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINJDAOAWWAALP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331563 | |
| Record name | ethyl 4-[[5-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658808 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1009770-20-0 | |
| Record name | ethyl 4-[[5-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2453134.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2453136.png)
![2-chloro-N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-6-methylpyridine-3-sulfonamide](/img/structure/B2453139.png)



![5-[4-(4-nitrophenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2453145.png)
![1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpropan-1-one](/img/structure/B2453146.png)

![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B2453149.png)

